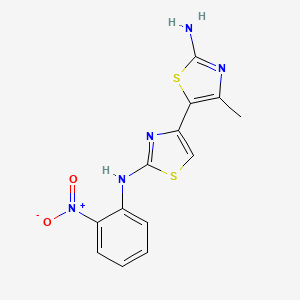![molecular formula C15H15N3O3 B4133967 5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4133967.png)
5-nitro-2-[(2-phenylethyl)amino]benzamide
Descripción general
Descripción
5-nitro-2-[(2-phenylethyl)amino]benzamide, commonly known as NPEB, is a synthetic compound that has gained significant attention in the scientific community due to its pharmacological properties. NPEB belongs to the class of benzamides and has been extensively studied for its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of NPEB involves its binding to the sigma-2 receptor, which is a transmembrane protein that is overexpressed in cancer cells and in the brain of patients with neurodegenerative diseases. NPEB binding to the sigma-2 receptor induces apoptosis in cancer cells and improves cognitive function in animal models of neurodegenerative diseases.
Biochemical and physiological effects:
NPEB has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. NPEB has also been found to improve mitochondrial function and decrease oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPEB has several advantages for lab experiments, such as its high purity, low toxicity profile, and well-defined mechanism of action. However, NPEB has some limitations, such as its low solubility in water and its limited availability.
Direcciones Futuras
For NPEB research include the development of more efficient synthesis methods, the identification of new sigma-2 receptor ligands, and the evaluation of NPEB as a drug candidate for other diseases such as schizophrenia and depression. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of NPEB in humans is needed to evaluate its potential as a therapeutic agent.
In conclusion, NPEB is a promising drug candidate that has been extensively studied for its pharmacological properties. Its potential as a therapeutic agent for various diseases makes it a subject of interest for future research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper provide a comprehensive overview of NPEB and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
NPEB has been used extensively in scientific research for its potential as a drug candidate. It has been studied for its effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. NPEB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-nitro-2-(2-phenylethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-15(19)13-10-12(18(20)21)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDPULIHDUWGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1H-1,2,4-triazol-3-ylthio)ethanone](/img/structure/B4133893.png)
![N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4133894.png)

![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4133919.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide oxalate](/img/structure/B4133934.png)
![N-{1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4133936.png)
![2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide](/img/structure/B4133943.png)
![N-{3-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]butyl}-2-thiophenecarboxamide](/img/structure/B4133954.png)

![ethyl 3-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4133960.png)
![2-[(4-carboxyoctanoyl)amino]benzoic acid](/img/structure/B4133962.png)
![N-{2-[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4133971.png)

![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4133980.png)
